
(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as IPDOT, and it belongs to the family of oxazolidine-2-thiones. IPDOT has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions of research have been extensively studied.
作用机制
The mechanism of action of IPDOT is not fully understood. However, it has been suggested that IPDOT may exert its antibacterial and antifungal effects by inhibiting the growth of bacterial and fungal cells. Additionally, IPDOT may exert its antioxidant effects by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
IPDOT has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, IPDOT has been shown to possess antioxidant properties, reducing oxidative stress-induced damage to cells and tissues.
实验室实验的优点和局限性
One advantage of using IPDOT in lab experiments is its antibacterial and antifungal properties. This makes it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, IPDOT's antioxidant properties make it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases. However, one limitation of using IPDOT in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of IPDOT in vivo.
未来方向
There are several future directions for research on IPDOT. One direction is to further explore its potential applications in the development of new antibiotics and antifungal drugs. Additionally, further studies are needed to determine the safety and efficacy of IPDOT in vivo. Another direction is to explore its potential applications in the development of new drugs for the treatment of oxidative stress-related diseases. Finally, further studies are needed to fully understand the mechanism of action of IPDOT.
合成方法
IPDOT can be synthesized using various methods, including the condensation reaction of 2-mercaptobenzoic acid with 2-amino-2-phenylpropane in the presence of a base such as triethylamine. Another method involves the reaction of 2-mercaptobenzoic acid with 2-amino-2-phenylpropane in the presence of a catalyst such as copper(II) sulfate pentahydrate. The resulting product is then treated with a base such as sodium hydroxide to obtain IPDOT.
科学研究应用
IPDOT has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, IPDOT has been shown to exhibit antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders.
属性
IUPAC Name |
(4S)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-13(2)16-18(20-17(21)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,21)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZKBIVAULGKTQ-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(OC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653445 |
Source


|
| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191274-53-0 |
Source


|
| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Naphtho[2,3-D][1,3]thiazole-2-carbaldehyde](/img/structure/B575610.png)
![5-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575611.png)
![2-Oxabicyclo[2.2.1]heptan-3-one,4-amino-5,6,7-trihydroxy-,[1S-(endo,endo,anti)]-(9CI)](/img/no-structure.png)
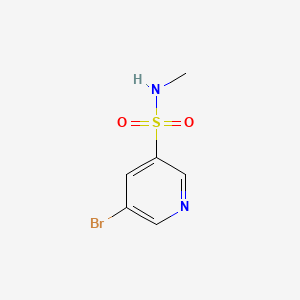
![1H-Azireno[2',3':3,4]pyrrolo[2,1-b][1,3]oxazole](/img/structure/B575617.png)
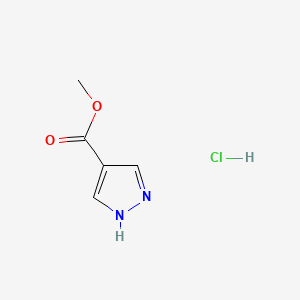
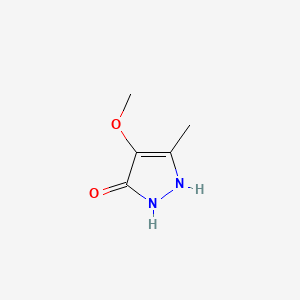
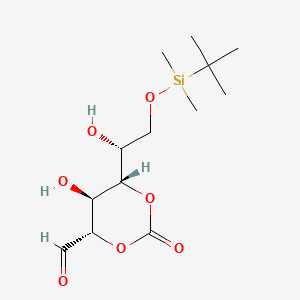

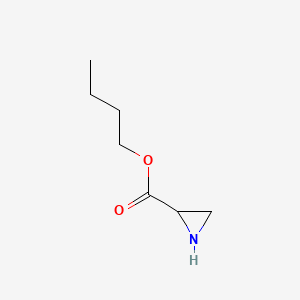

![[(2S,3S)-6-ethoxy-3-methyloxan-2-yl]methyl acetate](/img/structure/B575630.png)
